

The Selectivity Profile of GSK2798745: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK2798745

Cat. No.: B607803

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2798745 is a potent and selective, orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.^{[1][2][3]} Developed by GlaxoSmithKline, it has been investigated as a clinical candidate for conditions such as pulmonary edema associated with congestive heart failure and chronic cough.^{[1][4]} TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. Its role in various physiological and pathophysiological processes has made it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the selectivity profile of **GSK2798745**, detailing its on-target potency, off-target activities, and the experimental methodologies used for its characterization.

On-Target Activity

GSK2798745 exhibits high-affinity antagonism of the TRPV4 ion channel. Its potency has been demonstrated in cellular assays measuring the inhibition of agonist-induced calcium influx in cell lines engineered to express recombinant human and rat TRPV4.

Table 1: On-Target Potency of **GSK2798745**

Target	Assay Type	Cell Line	IC50 (nM)
Human TRPV4 (hTRPV4)	FLIPR Calcium Assay	HEK293	1.8
Rat TRPV4 (rTRPV4)	FLIPR Calcium Assay	HEK293	1.6

Selectivity Profile

A critical aspect of drug development is ensuring a candidate molecule has a well-defined selectivity profile with minimal off-target interactions that could lead to adverse effects. While a comprehensive screening of **GSK2798745** against a broad panel of kinases and receptors is not publicly available, existing data indicates excellent selectivity against other members of the TRP channel family.

Table 2: Selectivity of **GSK2798745** against other TRP Channels

Off-Target	Assay Type	Concentration (μM)	% Inhibition / Activity
TRPM5	Not Specified	> 25	Not Specified
TRPA1	Not Specified	> 25	Not Specified
TRPC3	Not Specified	> 25	Not Specified
TRPC6	Not Specified	> 25	Not Specified

Clinical studies have reported that **GSK2798745** was well-tolerated in healthy volunteers and patients with stable heart failure, suggesting an adequate preclinical safety profile.

Furthermore, a major circulating human metabolite of **GSK2798745** has been identified and shown to have diminished potency against TRPV4 with no significant off-target activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of **GSK2798745**.

Functional Antagonism of TRPV4 using a FLIPR-Based Calcium Assay

This assay quantifies the ability of **GSK2798745** to inhibit the increase in intracellular calcium ($[Ca^{2+}]_i$) mediated by the activation of the TRPV4 channel.

a. Cell Culture and Plating:

- Human Embryonic Kidney (HEK293) cells stably expressing recombinant human TRPV4 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- For the assay, cells are seeded into 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.

b. Dye Loading:

- The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
- The dye solution is added to the cells, and the plate is incubated for approximately 1 hour at 37°C to allow for de-esterification of the dye within the cells.

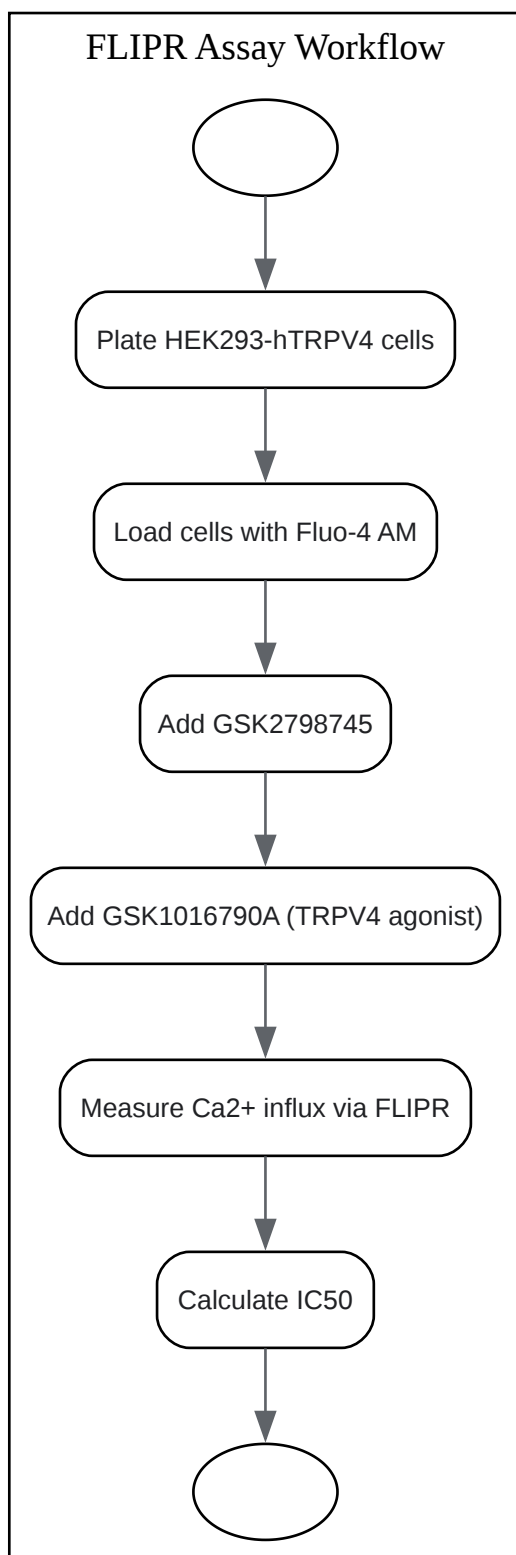
c. Compound Addition and Fluorescence Reading:

- Serial dilutions of **GSK2798745** are prepared in the assay buffer.
- The dye-loaded cell plate and the compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR).
- A baseline fluorescence reading is taken before the addition of the compounds.
- GSK2798745** dilutions are added to the cells, followed by a short incubation period.

- The TRPV4 channel is then activated by the addition of a specific agonist, such as GSK1016790A, at a concentration that elicits a sub-maximal response (e.g., EC80).
- The fluorescence intensity is monitored in real-time, both before and after the addition of the agonist.

d. Data Analysis:

- The increase in fluorescence upon agonist addition is indicative of calcium influx through the TRPV4 channel.
- The inhibitory effect of **GSK2798745** is calculated as the percentage reduction in the agonist-induced fluorescence signal.
- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.



[Click to download full resolution via product page](#)

FLIPR Assay Workflow for **GSK2798745**

Radioligand Binding Assay for Off-Target Assessment

This assay is used to determine the ability of **GSK2798745** to displace a known radiolabeled ligand from a panel of receptors, ion channels, and transporters, thus identifying potential off-target binding interactions.

a. Membrane Preparation:

- Cell membranes are prepared from cell lines or tissues endogenously or recombinantly expressing the target of interest.
- Cells or tissues are homogenized in a buffered solution and centrifuged to pellet the membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

b. Competition Binding:

- A fixed concentration of a specific radioligand (e.g., ^3H - or ^{125}I -labeled) is incubated with the prepared membranes.
- A range of concentrations of **GSK2798745** is added to compete for binding with the radioligand.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand known to bind to the target.
- The reaction is incubated at a specific temperature for a duration sufficient to reach equilibrium.

c. Separation and Detection:

- The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- The filters are washed to remove any unbound radioligand.

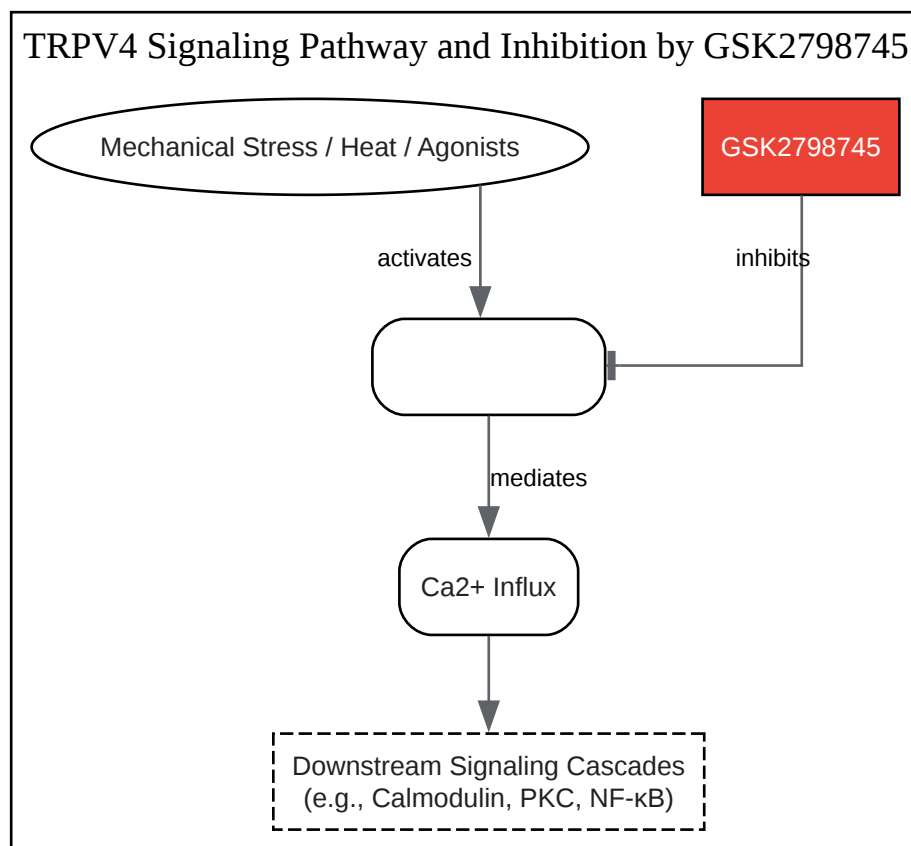
- The amount of radioactivity retained on the filters is quantified using a scintillation counter.

d. Data Analysis:

- The percentage of specific binding of the radioligand is calculated for each concentration of **GSK2798745**.
- The concentration of **GSK2798745** that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The inhibitory constant (K_i) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

GSK2798745 exerts its therapeutic effect by blocking the TRPV4 signaling cascade. Activation of TRPV4 leads to an influx of calcium, which acts as a second messenger to initiate a variety of downstream cellular responses.



[Click to download full resolution via product page](#)

Inhibition of TRPV4 Signaling by **GSK2798745**

Conclusion

GSK2798745 is a highly potent and selective antagonist of the TRPV4 ion channel. The available data demonstrates its high affinity for its intended target and a favorable selectivity profile against other TRP channels. While comprehensive data from broad panel screening is not publicly available, the progression of **GSK2798745** into clinical trials indicates a thorough preclinical safety and selectivity assessment. The experimental protocols outlined in this guide provide a framework for the evaluation of the on-target and off-target activities of TRPV4 inhibitors. Further research and disclosure of broader selectivity data would provide an even more complete understanding of the pharmacological profile of this clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [The Selectivity Profile of GSK2798745: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607803#understanding-the-selectivity-profile-of-gsk2798745]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com